5,5'-(1-Methylethylidene)bis[1,1'-(bisphenyl)-2-ol]
Overview
Description
5,5’-(1-Methylethylidene)bis[1,1’-(bisphenyl)-2-ol]: is a chemical compound with the molecular formula C27H24O2 and a molecular weight of 380.48 g/mol . This compound is known for its application in the development of hormone-dependent cancer treatments, such as those for breast and prostate cancer. It is a white to almost white powder or crystal with a melting point of 98-99°C and a boiling point of 567.41°C at 760 mmHg .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-(1-Methylethylidene)bis[1,1’-(bisphenyl)-2-ol] typically involves the reaction of 2,2-bis(2-hydroxy-5-biphenylyl)propane with appropriate reagents under controlled conditions. The reaction conditions often include the use of a solid acid catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of solid acid catalysts is common in industrial settings to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as or .
Reduction: Reduction reactions may involve the use of or .
Substitution: Substitution reactions can occur with halogenating agents like thionyl chloride or phosphorus tribromide .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride in the presence of a base.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: In chemistry, 5,5’-(1-Methylethylidene)bis[1,1’-(bisphenyl)-2-ol] is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and catalysis.
Biology: In biological research, this compound is used to study the effects of hormone modulation on cellular processes. It is particularly useful in the study of hormone-dependent cancers.
Mechanism of Action
The mechanism of action of 5,5’-(1-Methylethylidene)bis[1,1’-(bisphenyl)-2-ol] involves the modulation of hormonal signaling pathways. This compound interacts with hormone receptors, altering their activity and thereby affecting the growth and proliferation of hormone-dependent cancer cells. The molecular targets include estrogen and androgen receptors, which are critical in the development and progression of certain cancers.
Comparison with Similar Compounds
- 2,2-Bis(4-hydroxyphenyl)propane (Bisphenol A)
- 2,2-Bis(4-hydroxy-3-methylphenyl)propane (Bisphenol B)
- 2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane (Bisphenol C)
Comparison: 5,5’-(1-Methylethylidene)bis[1,1’-(bisphenyl)-2-ol] is unique due to its specific structure, which allows it to interact with hormone receptors in a distinct manner compared to other bisphenols. This unique interaction makes it particularly effective in the treatment of hormone-dependent cancers.
Properties
IUPAC Name |
2-[3-[2-[3-(2-hydroxyphenyl)phenyl]propan-2-yl]phenyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O2/c1-27(2,21-11-7-9-19(17-21)23-13-3-5-15-25(23)28)22-12-8-10-20(18-22)24-14-4-6-16-26(24)29/h3-18,28-29H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVDNICDDQEMQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC(=C1)C2=CC=CC=C2O)C3=CC=CC(=C3)C4=CC=CC=C4O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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